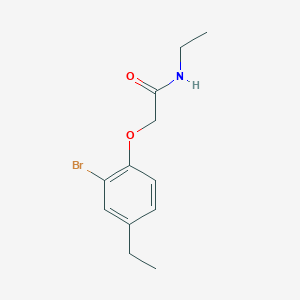
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as BPAEA and has been studied for its effects on various biological pathways and systems.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in biological pathways that are important for the growth and development of cancer cells or other disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have antioxidant properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide in lab experiments is its potential therapeutic properties. It has been shown to have a number of effects on biological pathways and systems, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.
Orientations Futures
There are many potential future directions for research on 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide. Some possible areas of study include further investigation of its mechanism of action, development of targeted therapies based on this compound, and exploration of its potential use in combination with other drugs or therapies. Additionally, more research is needed to fully understand the potential benefits and limitations of this compound in various disease processes.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide involves the reaction of 2-bromo-4-ethylphenol with N-ethylacetamide in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 102-105°C.
Applications De Recherche Scientifique
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various cell lines and animal models. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
2-(2-bromo-4-ethylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9-5-6-11(10(13)7-9)16-8-12(15)14-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
Clé InChI |
IPCUDPKPCQKZNR-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC)Br |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC(=O)NCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)

![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B296609.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B296614.png)